molecular formula C16H17NO3 B11965781 N-Veratrylidene-para-anisidine CAS No. 82363-24-4

N-Veratrylidene-para-anisidine

Cat. No.: B11965781
CAS No.: 82363-24-4
M. Wt: 271.31 g/mol
InChI Key: CVLTWAVADRVOHE-UHFFFAOYSA-N
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Description

N-Veratrylidene-para-anisidine is an organic compound with the molecular formula C16H17NO3 It is a derivative of aniline, where the para position is substituted with a veratrylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Veratrylidene-para-anisidine can be synthesized through a condensation reaction between veratraldehyde and para-anisidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and para-anisidine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Veratrylidene-para-anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Veratrylidene-para-anisidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Veratrylidene-para-anisidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating the formation and exchange of hydrazone bonds. This activity is attributed to the electron-rich nature of the para-anisidine moiety, which enhances its nucleophilicity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-Veratrylidene-meta-anisidine
  • N-Veratrylidene-ortho-anisidine
  • N-Veratrylidene-3,4-xylidine
  • N-Veratrylidene-2,4-xylidine
  • N-Benzylidene-para-anisidine

Uniqueness

N-Veratrylidene-para-anisidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in catalysis and organic synthesis .

Biological Activity

N-Veratrylidene-para-anisidine (CAS Number: 82363-24-4) is an organic compound derived from aniline, characterized by a veratrylidene group at the para position of the anisidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula: C16H17NO3
  • Molecular Weight: 273.31 g/mol
  • Structure: The compound features a conjugated system that enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Nucleophilic Catalysis: The electron-rich nature of the para-anisidine moiety enhances its nucleophilicity, facilitating reactions with electrophilic sites on biomolecules.
  • Hydrazone Bond Formation: The compound can form hydrazone bonds, which are crucial for its reactivity in biological systems.

Toxicological Profile

Despite its promising biological activities, this compound exhibits some toxicological concerns. Studies have indicated potential nephrotoxicity and hematological effects at high doses. For instance, intraperitoneal administration in rats showed significant increases in urinary N-acetyl-β-D-glucosaminidase (NAG), indicating renal dysfunction.

Toxicological Effect Observation
NephrotoxicityIncreased urinary NAG levels
Hematological ChangesAnemia and alterations in blood cell counts

Comparison with Related Compounds

This compound shares structural similarities with other veratrylidene derivatives, each exhibiting unique biological profiles.

Compound Biological Activity
N-Veratrylidene-meta-anisidineModerate antimicrobial activity
N-Benzylidene-para-anisidineStronger anticancer effects

Properties

CAS No.

82363-24-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-11H,1-3H3

InChI Key

CVLTWAVADRVOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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